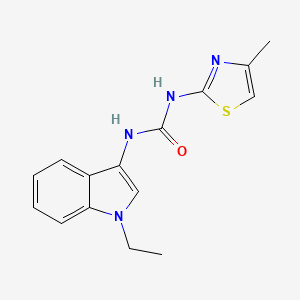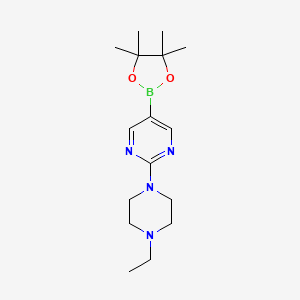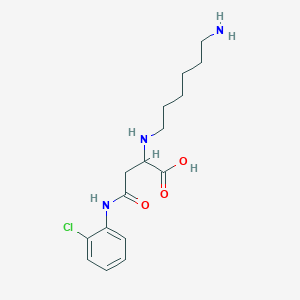
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid, also known as AHA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurons, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to enhance synaptic plasticity and improve cognitive function. In endothelial cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function by increasing nitric oxide (NO) production and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is its ability to selectively target cancer cells while sparing normal cells, which could potentially reduce side effects in cancer treatment. However, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has also been shown to have low solubility and stability, which could limit its effectiveness in certain applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid for different therapeutic applications.
Orientations Futures
For 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid research include investigating its potential therapeutic applications in other fields, such as diabetes and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid and to optimize its pharmacokinetics and pharmacodynamics. Finally, the development of novel 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid analogues with improved solubility and stability could potentially enhance its effectiveness in various applications.
Méthodes De Synthèse
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid can be synthesized through the reaction of 2-chloroaniline with 6-aminohexylamine, followed by the addition of diethyl oxalate and subsequent hydrolysis. The final product is obtained through acidification and recrystallization.
Applications De Recherche Scientifique
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular disease, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function and reduce inflammation.
Propriétés
IUPAC Name |
2-(6-aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c17-12-7-3-4-8-13(12)20-15(21)11-14(16(22)23)19-10-6-2-1-5-9-18/h3-4,7-8,14,19H,1-2,5-6,9-11,18H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCVAJJJDUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCCCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2948362.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
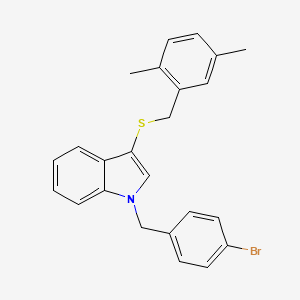
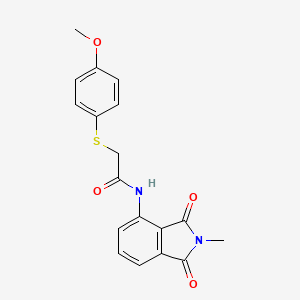
![2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2948369.png)

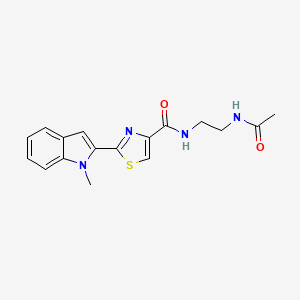
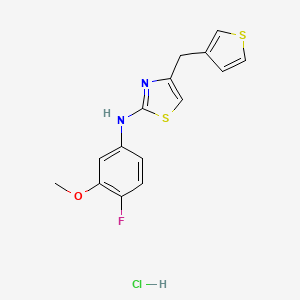
![Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2948373.png)
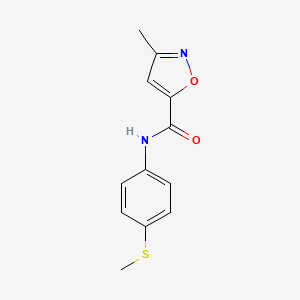
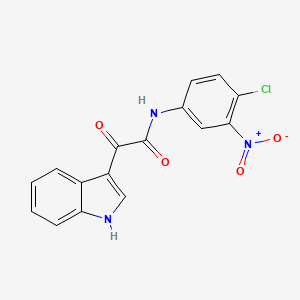
![4-tert-butyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2948380.png)
